
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is a deuterated derivative of 7-Phenyl-1,4-diazepan-5-one. It is a biochemical compound used primarily in proteomics research. The molecular formula is C11H11D4ClN2O, and it has a molecular weight of 230.73 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves the incorporation of deuterium atoms into the parent compound, 7-Phenyl-1,4-diazepan-5-one. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment for handling deuterium gas and maintaining reaction conditions is essential for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: The compound is used in clinical diagnostics and imaging studies.
Industry: It serves as a chemical reference for qualitative and quantitative analysis
Wirkmechanismus
The mechanism of action of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms by altering the kinetic isotope effects. This allows researchers to study the behavior of the compound under various conditions and understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Phenyl-1,4-diazepan-5-one: The non-deuterated parent compound.
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one: Another derivative with similar structural features
Uniqueness
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR studies, making it a valuable tool for investigating complex biochemical processes .
Eigenschaften
CAS-Nummer |
1346599-71-0 |
---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
230.728 |
IUPAC-Name |
2,2,3,3-tetradeuterio-7-phenyl-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/i6D2,7D2; |
InChI-Schlüssel |
XMHXBJNGMKAXIA-FEUVXQGESA-N |
SMILES |
C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl |
Synonyme |
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one-d4 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.